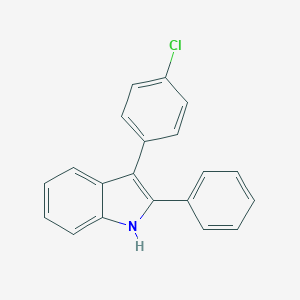

3-(4-chlorophenyl)-2-phenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(19)15-6-2-1-3-7-15/h1-13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOAQTCWRHXODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456344 | |

| Record name | 3-(4-Chlorophenyl)-2-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143360-82-1 | |

| Record name | 3-(4-Chlorophenyl)-2-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 4 Chlorophenyl 2 Phenyl 1h Indole and Analogues

Development of Targeted Synthesis Strategies for 3-Substituted Indoles

The synthesis of 3-substituted indoles has evolved significantly, with a focus on efficiency, selectivity, and sustainability. These strategies are crucial for creating diverse libraries of indole (B1671886) derivatives for various applications.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules from simple starting materials in a single step, thereby enhancing atom economy and reducing waste. tandfonline.com Several MCRs have been developed for the synthesis of 3-substituted indoles.

One notable approach involves the condensation of indoles, aldehydes, and a pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield 3-substituted indoles. rsc.org These intermediates can then undergo cyclization to form α-carbolines. rsc.org Another one-pot, three-component sequential approach generates 3-indolylalcohols in situ from indoles and aldehydes, which then react with various nucleophiles to afford 3-substituted indole derivatives without the need for expensive or hazardous metal catalysts. tandfonline.com

A four-component reaction has also been reported for the synthesis of trisubstituted 3-iodoindoles, starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. nih.gov This method proceeds through an alkynylation–cyclization–iodination–alkylation sequence. nih.gov Furthermore, a novel MCR has been developed for the modular assembly of indole-fused heterocycles, where indole, formaldehyde, and amino hydrochloride assemble to form indole-fused oxadiazepines. rsc.org

The Yonemitsu three-component reaction, which utilizes indoles, aromatic aldehydes, and malononitrile, provides an efficient, metal-free method for constructing 3-substituted indoles with significant rate acceleration observed in microdroplet/thin-film systems. acs.org

Catalytic Enantioselective and Diastereoselective Syntheses

The development of catalytic asymmetric methods for the synthesis of chiral 3-substituted indoles is of paramount importance for accessing biologically active molecules with specific stereochemistry.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of indole derivatives, avoiding the use of often toxic and expensive metals. acs.orgnih.gov Chiral phosphoric acids are effective catalysts for various transformations. acs.org For instance, they have been used in the catalytic asymmetric (4+2) and (4+3) cycloadditions of 2,3-indolyldimethanols with indoles to construct enantioenriched indole-fused rings. researchgate.net

Vinylindoles, indolylmethanols, and arylindoles serve as versatile platforms for organocatalytic asymmetric reactions. acs.orgnih.gov For example, 3-indolylmethanols can be activated by Brønsted acids to form intermediates that react with various nucleophiles. acs.org A notable strategy involves the use of an imidazolidinone catalyst to activate α,β-unsaturated aldehydes for a Friedel-Crafts reaction with indoles, which is the first example of a catalytic and enantioselective alkylation of an indole with such an aldehyde. caltech.edu

A stereoselective C-glycosylation of indole has been achieved using a pyridinium (B92312) hexafluorophosphate (B91526) catalyst, which proceeds under mild conditions to yield a range of C-indolyl glycosides. rsc.orgrsc.org

Transition metals, particularly palladium, have been extensively used in the synthesis of 3-substituted indoles. tandfonline.commdpi.comresearchgate.net Palladium-catalyzed reactions, such as the enantioselective alkene difunctionalization, allow for the rapid construction of complex indole derivatives with high enantiomeric and diastereomeric ratios. nih.gov In one such reaction, an intramolecular oxypalladation is followed by the addition of an indole to a quinone methide intermediate. nih.gov

Rhodium catalysts have also been employed. For example, a rhodium complex with a trans-chelating chiral bisphosphine ligand (PhTRAP) has been used for the highly enantioselective hydrogenation of N-tosyl 3-substituted indoles to afford optically active indolines. acs.org

Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides provides a pathway to 3-substituted indoles through a 1,2-carbon migration, forming a disubstituted vinylidene ruthenium complex as an intermediate. acs.org

Borane-catalyzed reactions also play a role in the synthesis of chiral indolines. A deracemization process involving borane-catalyzed hydrogenation and chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation has been developed for the synthesis of 2-aryl-3,3-disubstituted indolines. acs.org

Sustainable Synthesis Practices and Green Chemistry Applications

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact. researchgate.net This includes the use of environmentally friendly solvents, catalyst-free conditions, and the development of multicomponent reactions that improve atom economy. rsc.orgacs.org

A sustainable multicomponent indole synthesis has been developed from inexpensive and readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgresearchgate.net This two-step reaction proceeds under mild conditions in ethanol (B145695) without a metal catalyst. rsc.orgresearchgate.net Another green approach describes a microwave-induced, solid acid-catalyzed synthesis of substituted pyrroles and indoles under solvent-free conditions using K-10 montmorillonite. acs.org

Furthermore, a chromatography- and catalyst-free methodology has been developed for the synthesis of polysubstituted pyrroles via a multicomponent reaction of arylglyoxal, 1,3-dicarbonyl, indole, and an aromatic amine in a green solvent. acs.orgacs.org Magnetic nanoparticles are also being explored as recyclable catalysts for the synthesis of indole derivatives, offering a clean reaction, high yields, and simple purification. researchgate.net

Regioselective Functionalization of the Indole Nucleus at C-3

The C-3 position of the indole nucleus is inherently nucleophilic and thus a primary site for electrophilic substitution. ias.ac.in Various methods have been developed to achieve regioselective functionalization at this position.

Iodine-mediated C-3 arylation of indoles with p-quinols offers a convenient, metal-free method for forming a C-C bond at the C-3 position. ias.ac.in This reaction proceeds via a Michael addition followed by aromatization. ias.ac.in

The generation of alkylideneindolenine intermediates from 3-substituted indoles provides a versatile route for the synthesis of functionalized indole derivatives. These intermediates readily react with a variety of nucleophiles at the C-3 position. researchgate.net

Brønsted acid-catalyzed reactions of 2-indolylmethanols with nucleophiles like guaiazulene (B129963) lead to highly regioselective C-3 functionalization. rsc.org The 2-indolylmethanols are converted into delocalized cation intermediates that are then attacked by the nucleophile at the C-3 position. rsc.org

While C-3 functionalization is common, achieving functionalization at other positions of the indole ring, such as C-2, C-4, C-5, C-6, and C-7, often requires specific directing groups or catalysts. nih.govacs.orgresearchgate.net For instance, palladium-catalyzed dual C-H functionalization at C-2 and C-3 has been used to synthesize fluorinated isocryptolepine analogues. acs.org

Novel Synthetic Transformations Involving Indole Scaffolds

The indole nucleus is a prominent structural motif in a vast array of pharmacologically active compounds and natural products. organic-chemistry.org Consequently, the development of innovative and efficient synthetic methodologies for the construction and functionalization of the indole scaffold remains a significant focus of contemporary chemical research. organic-chemistry.orgchinesechemsoc.org Modern synthetic strategies have increasingly moved towards transition-metal-catalyzed reactions, which offer powerful tools for the creation of complex indole derivatives, including 2,3-disubstituted analogues like 3-(4-chlorophenyl)-2-phenyl-1H-indole. chinesechemsoc.orgchinayyhg.com These novel transformations provide advantages in terms of efficiency, regioselectivity, and substrate scope over classical methods like the Fischer, Bischler, and Reissert syntheses.

A variety of catalytic systems have been developed, showcasing the versatility of transition metals such as palladium, copper, and gold in forging the intricate architecture of substituted indoles. chinayyhg.comrsc.org These methods include cross-coupling reactions, direct C-H functionalization, and tandem or one-pot procedures that combine multiple synthetic steps into a single, efficient operation. organic-chemistry.orgrsc.org

Palladium-Catalyzed Methodologies

Palladium catalysis stands as a cornerstone in the synthesis of 2,3-disubstituted indoles. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, is a particularly powerful method. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups on both reaction partners. nih.gov A key advantage of the Larock synthesis is that it generally does not require a protecting group on the aniline (B41778) nitrogen. nih.gov The regioselectivity is typically controlled by steric factors, with the bulkier substituent of the alkyne preferentially occupying the C-2 position of the resulting indole. nih.gov

Modifications to the standard Larock protocol have further expanded its utility. For instance, the use of o-bromoanilines and o-chloroanilines, which are more cost-effective and readily available than their iodo-counterparts, has been achieved by employing specific ligands and N-methyl-2-pyrrolidone (NMP) as the solvent. wikipedia.org Another significant advancement is the sequential Larock heteroannulation and silicon-based cross-coupling, which allows for a convergent synthesis of multisubstituted indoles. nih.govdocumentsdelivered.com In this approach, an indole-2-silanol is formed and subsequently used in a cross-coupling reaction with aryl halides to introduce a substituent at the C-2 position. nih.govdocumentsdelivered.com

Direct C-H functionalization has also emerged as a powerful palladium-catalyzed strategy. This approach avoids the need for pre-functionalized starting materials, such as haloanilines. For example, the direct arylation of NH-indoles at the C-3 position has been achieved using a palladium(II) acetate (B1210297)/bis(diphenylphosphino)methane catalytic system in water, providing a direct route to 3-arylindoles. nih.gov

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Ref |

| o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | 2,3-Disubstituted Indole | Good to Excellent | wikipedia.org |

| o-Chloroaniline, Disubstituted Alkyne | Pd(OAc)₂, 1,1'-Bis(di-tert-butylphosphino)ferrocene, K₂CO₃, NMP | 2,3-Disubstituted Indole | Good | wikipedia.org |

| 2-Iodoaniline, Alkynyldimethylsilyl tert-butyl ether | Pd(OAc)₂, PPh₃; then Aryl Halide, Pd₂(dba)₃, (PhO)₃P | 2,3-Disubstituted Indole | N/A | nih.gov |

| NH-Indole, Aryl Halide | Pd(OAc)₂, dppm, K₂CO₃, H₂O | 3-Aryl-1H-indole | 10-77% | nih.gov |

| N-Methyl-2-nitroindole, Aryl Bromide | Pd(OAc)₂, K₂CO₃, DMF | 3-Aryl-2-nitroindole | N/A | researchgate.net |

Copper and Gold-Catalyzed Syntheses

While palladium has been dominant, other transition metals like copper and gold have been successfully employed in novel indole syntheses. Copper(I)-catalyzed intramolecular Ullmann coupling provides a route to 3-arylindole derivatives. rsc.org This strategy involves the synthesis of 2-bromoarylaminoalkanes from bromo-substituted β-nitrostyrenes, which then undergo intramolecular cyclization. rsc.org

Gold-catalyzed annulation offers another modern approach. For example, substituted 3-arylindoles can be synthesized from the reaction of nitrosoarenes with aryl-substituted acetylenes under reductive conditions. chinayyhg.com This method is noted for its simplicity and proceeds in a one-pot fashion, affording regioselective access to 3-substituted indoles. chinayyhg.com The presence of a reducing agent, such as sodium borohydride, is crucial for regenerating the active catalytic system. chinayyhg.com

| Method | Starting Materials | Catalyst/Reagents | Product Type | Yield | Ref |

| Intramolecular Ullmann Coupling | 2-Bromoarylaminoalkanes | CuI, K₂CO₃, DMF | 3-Arylindoles | N/A | rsc.org |

| Gold-Catalyzed Annulation | Nitrosoarenes, Arylacetylenes | AuCl, NaBH₄, Toluene | 3-Arylindoles | Moderate to Good | chinayyhg.com |

Other Novel Transformations

Beyond single metal-catalyzed systems, a range of other innovative transformations have been developed. Tandem reactions, which combine multiple bond-forming events in a single sequence, offer high efficiency. One such strategy involves a tandem reduction/condensation/fragmentation/cyclization sequence starting from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione to produce a variety of 2,3-disubstituted indoles. rsc.org

Solid-phase synthesis has also been applied to the production of 2,3-disubstituted indole libraries, which is particularly useful in drug discovery for generating a large number of analogues for screening. nih.gov This method often utilizes a carbamate (B1207046) linker to attach the indole precursor to the solid support. nih.gov Additionally, the classic Fischer indole synthesis continues to be refined. wikipedia.org A notable modification is the Buchwald protocol, which involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ, thereby expanding the scope of the reaction. wikipedia.org

Advanced Spectroscopic and Chromatographic Methodologies in Indole Derivative Research

Comprehensive Spectroscopic Elucidation Techniques for Structural Confirmation

The definitive identification of 3-(4-chlorophenyl)-2-phenyl-1H-indole relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture, and together they confirm the connectivity and chemical environment of the atoms.

¹H-NMR and ¹³C-NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For this compound, the expected signals in a solvent like CDCl₃ would allow for the assignment of each proton and carbon. The spectra would feature distinct regions for the aromatic protons and carbons of the indole (B1671886) nucleus, the 2-phenyl group, and the 3-(4-chlorophenyl) group. The characteristic downfield signal for the indole N-H proton would also be a key identifier.

Hypothetical NMR Data for this compound ¹H-NMR (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.20 | br s | 1H | Indole N-H |

¹³C-NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|

Note: The table presents expected values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. Under electron ionization (EI), this compound would be expected to show a prominent molecular ion (M⁺) peak at m/z 303, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak at m/z 305, confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this indole derivative would be characterized by specific absorption bands. A key feature would be the N-H stretching vibration of the indole ring, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations for the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Hypothetical Spectroscopic Data Summary

| Technique | Expected Key Feature | Value/Range |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | m/z 303 |

| Isotopic Peak [M+2]⁺ | m/z 305 | |

| Infrared (IR) | N-H Stretch | 3300-3500 cm⁻¹ |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation of the target compound from reaction byproducts and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of non-polar to moderately polar compounds like 2,3-diarylindoles. A C18 column is typically employed as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is gradually increased, would be effective in separating the product from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the indole chromophore absorbs strongly (typically around 254 nm).

Hypothetical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive method used to monitor the progress of a reaction, identify compounds, and determine their purity. For this compound, silica (B1680970) gel plates are used as the stationary phase. The mobile phase, or eluent, would be a mixture of non-polar and polar organic solvents, such as a hexane-ethyl acetate (B1210297) system. The relative polarity of the compound determines its retention factor (Rf value). Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the compound.

Computational Chemistry and Molecular Modeling Investigations of 3 4 Chlorophenyl 2 Phenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-(4-chlorophenyl)-2-phenyl-1H-indole. These calculations can determine various electronic and structural properties.

The geometry of the molecule is optimized to find its lowest energy conformation. For this compound, this would involve determining the dihedral angles between the indole (B1671886) ring and the two phenyl substituents. The planarity and bond lengths of the indole core, as well as the C-Cl bond length in the chlorophenyl group, are key parameters obtained from this optimization.

A fundamental aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For indole derivatives, the HOMO is typically localized on the electron-rich indole nucleus, while the LUMO distribution can vary depending on the substituents.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the indole ring and the chlorine atom of the phenyl group, indicating these as potential sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the N-H proton, making it a potential hydrogen bond donor.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic for this compound |

| HOMO Energy | Relatively high, indicating electron-donating character of the indole ring. |

| LUMO Energy | Lowered by the presence of the electron-withdrawing chlorophenyl group. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

| MEP Negative Regions | Nitrogen atom of the indole ring, Chlorine atom. |

| MEP Positive Region | N-H proton of the indole ring. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-phenyl-1H-indole derivatives, which have shown a range of biological activities, docking studies can elucidate their mechanism of action at a molecular level.

In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation then explores various possible binding poses and scores them based on the calculated binding affinity or energy. A lower binding energy indicates a more stable protein-ligand complex.

The interactions between the ligand and the protein's active site residues are key to understanding its biological activity. For this compound, several types of interactions are plausible:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor to an acceptor residue (e.g., the carbonyl oxygen of an amino acid backbone).

Hydrophobic Interactions: The phenyl and chlorophenyl rings can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the indole and phenyl groups can engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding with an electron-rich atom in the protein.

For instance, studies on similar 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors have shown that these molecules can fit well into the pocket of receptors like estrogen-α, forming key hydrogen bonds and hydrophobic interactions.

Table 2: Potential Ligand-Target Interactions for this compound

| Interaction Type | Potential Interacting Groups on the Ligand |

| Hydrogen Bond Donor | Indole N-H |

| Hydrophobic Interactions | Phenyl ring, Chlorophenyl ring |

| Pi-Pi Stacking | Indole ring, Phenyl ring, Chlorophenyl ring |

| Halogen Bonding | Chlorine atom |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For 2,3-disubstituted indoles, SAR studies have revealed that the nature and position of substituents on the phenyl rings and the indole nucleus can significantly impact their activity.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate the chemical structure with biological activity. These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new compounds.

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antiproliferative effects. The model would be an equation of the form:

Activity = c0 + c1D1 + c2D2 + ...

where D1, D2, ... are the molecular descriptors and c0, c1, c2, ... are their coefficients determined through statistical regression.

Relevant descriptors for a QSAR model of this compound and its analogs could include:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as dipole moment and partial charges.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP).

QSAR studies on broader classes of 2-phenyl-1H-indole derivatives have demonstrated good predictive power, indicating that these models can be valuable tools in the design of new, more potent analogs.

Rational Design Principles through In-Silico Approaches

The insights gained from quantum chemical calculations, molecular docking, and QSAR modeling provide a foundation for the rational design of new molecules with improved properties. These in-silico approaches allow for the virtual screening and optimization of compounds before their synthesis, saving time and resources.

Based on the computational investigations of this compound and its analogs, several rational design principles can be proposed:

Modification of Substituents: The phenyl and chlorophenyl rings can be further substituted to enhance binding affinity with a target protein. For example, adding hydrogen bond donors or acceptors at specific positions could lead to stronger interactions.

Bioisosteric Replacement: The chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups to modulate the electronic properties and potential for halogen bonding.

Scaffold Hopping: The indole core could be replaced with other heterocyclic systems to explore new chemical space while maintaining the key pharmacophoric features.

Optimization of Physicochemical Properties: Computational models can predict properties like solubility, and metabolic stability. This information can guide the design of molecules with better drug-like properties.

By integrating these computational approaches, researchers can design new this compound derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.

Reactivity, Mechanistic Studies, and Transformational Chemistry of 3 4 Chlorophenyl 2 Phenyl 1h Indole

Detailed Analysis of Reaction Mechanisms

Several fundamental organic reactions can be envisioned or have been studied involving indole (B1671886) scaffolds, and their applicability to 3-(4-chlorophenyl)-2-phenyl-1H-indole is considered below.

Knoevenagel Condensation: This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. While there are examples of Knoevenagel-type reactions leading to the formation of coumarin (B35378) derivatives, this mechanism is not directly applicable to this compound as it lacks the requisite carbonyl or active methylene functionality for this specific transformation. nih.gov

Michael Addition: The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Indoles, being electron-rich, can act as nucleophiles in Michael additions. For instance, indole derivatives can add to α,β-unsaturated carbonyl compounds in a conjugate fashion. rsc.org In the context of this compound, the indole nitrogen or potentially the C3-carbon (if deprotonated to form an indolyl anion) could act as the nucleophile. The reaction of various indole derivatives with α,β-unsaturated compounds like phenyl vinyl sulfone has been documented. researchgate.net

Friedel-Crafts Reaction: The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring. The high nucleophilicity of the indole C3 position makes it highly reactive in Friedel-Crafts reactions. nih.govnih.gov However, since the C3 position of this compound is already substituted, intramolecular Friedel-Crafts reactions or reactions at other positions would be more likely, though less favored. For example, Friedel-Crafts acylation can be used to prepare ketones from benzene (B151609) derivatives and acid chlorides. chegg.comchegg.com

Oxypalladation: This process involves the addition of palladium and an oxygen nucleophile across a double bond. While not directly a reaction of the indole nucleus itself, palladium catalysis is used in various indole syntheses and modifications. For example, a palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization has been used to synthesize C3,C4-disubstituted indoles. nih.gov

Influence of Substituent Effects on Reaction Selectivity and Efficiency

The electronic and steric properties of the substituents on the indole ring significantly influence its reactivity. In this compound, the phenyl group at C2 and the 4-chlorophenyl group at C3 exert notable effects.

The electron-withdrawing nature of the chlorine atom on the C3-phenyl group can subtly decrease the electron density of the indole system, potentially reducing its nucleophilicity compared to an unsubstituted 2,3-diphenylindole. The position of substituents on an aromatic ring can have a pronounced impact on reaction rates and product distribution. youtube.com Generally, electron-donating groups on the indole ring enhance the rate of electrophilic substitution, while electron-withdrawing groups decrease it. nih.gov

In reactions where the indole acts as a nucleophile, such as Michael additions, the electronic nature of the substituents on the indole ring and on the Michael acceptor will dictate the reaction's efficiency. rsc.org For instance, the presence of electron-withdrawing groups can sometimes facilitate reactions by stabilizing intermediates. icm.edu.pl The steric bulk of the 2-phenyl and 3-(4-chlorophenyl) groups can also play a significant role, potentially hindering the approach of reactants and influencing the regioselectivity of reactions involving other parts of the molecule. nih.gov

Table 1: Predicted Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Predicted Impact on Nucleophilicity of Indole Ring |

| Phenyl | C2 | Weakly electron-withdrawing (inductive), electron-donating (resonance) | Minor overall effect, may slightly modulate reactivity. |

| 4-Chlorophenyl | C3 | Electron-withdrawing (inductive and resonance) | Decreases the overall electron density and nucleophilicity of the indole ring. |

Exploration of Tautomeric Forms and their Chemical Implications

Tautomerism, the interconversion of constitutional isomers, is a known phenomenon in heterocyclic chemistry. libretexts.org For indoles, the most common tautomeric form is the 1H-indole. However, under certain conditions, other tautomers like 3H-indoles (indolenines) or 2H-indoles can exist.

For this compound, the predominant tautomer is the 1H-indole form. The potential for other tautomeric forms, such as the corresponding 3H-indolenine, exists. The equilibrium between these forms is generally heavily skewed towards the aromatic 1H-indole due to its greater stability.

The existence of different tautomers, even in small concentrations, can have significant chemical implications as they may exhibit different reactivity. nih.govnih.gov For example, a minor tautomer could be the reactive species in a particular chemical transformation. researchgate.net The specific tautomeric equilibrium can be influenced by factors such as the solvent and the presence of other reagents. nih.govresearchgate.net In the case of this compound, while the 1H-tautomer is the major species, the potential for transient formation of other tautomers should be considered when analyzing reaction mechanisms.

Pharmacological Research and Biological Target Modulation by Indole Derivatives

Modulatory Effects on Key Biological Pathways

Derivatives of 2-phenyl-1H-indole have demonstrated the ability to modulate critical biological signaling pathways. For instance, certain derivatives can suppress the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial in regulating the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). omicsonline.org

Enzyme Inhibition and Activation Mechanisms (e.g., Cyclooxygenase Enzymes, Tyrosinase)

The 2-phenyl-1H-indole scaffold is a key feature in a variety of selective estrogen receptor modulators (SERMs). wikipedia.org These compounds exert their effects by binding to estrogen receptors and modulating their activity.

In the context of enzyme inhibition, derivatives of 2-phenyl-1H-indole have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. For example, compounds such as 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole have shown significant in-vivo anti-inflammatory activity, with molecular docking studies indicating excellent binding interactions with the COX-2 enzyme. omicsonline.org Furthermore, a novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a glycogen (B147801) phosphorylase (GP) inhibitor. nih.gov

Receptor Binding and Signaling Pathway Interventions (e.g., Dopamine (B1211576) Receptors)

While specific studies on the direct interaction of 3-(4-chlorophenyl)-2-phenyl-1H-indole with dopamine receptors are limited, related heterocyclic structures have been explored for their potential in this area. For instance, novel thiazole (B1198619) derivatives have been shown to have high affinity for human cloned dopamine D4 receptors. nih.gov Additionally, certain 1,2,4-triazole (B32235) derivatives have demonstrated cannabinoid receptor antagonist activity. nih.gov The parent compound, 2-phenylindole (B188600), is the foundational structure for a group of nonsteroidal selective estrogen receptor modulators (SERMs), including zindoxifene (B1684292) and bazedoxifene, indicating that this scaffold interacts significantly with hormone receptors. wikipedia.org

Antiproliferative and Antineoplastic Mechanisms of Action

Derivatives of 2-phenyl-1H-indole have been a focus of anticancer research. Studies have reported that these compounds can inhibit the growth of various cancer cell lines, including breast, lung, liver, prostate, and colorectal carcinomas. omicsonline.orgresearchgate.net The proposed mechanisms of action include the induction of apoptosis through the intercalation of DNA and the inhibition of topoisomerase enzymes. omicsonline.org

Specifically, certain 2-phenyl-1H-indole analogs have shown antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cells. researchgate.net Furthermore, new derivatives of 5-chloro-indole-2-carboxylate have been designed as potent dual inhibitors of EGFRT790M and BRAFV600E pathways, which are critical in certain types of cancer. nih.gov

Anti-inflammatory and Immunomodulatory Activity Investigations

The anti-inflammatory potential of 2-phenyl-indole derivatives is well-documented. omicsonline.org Studies have shown that these compounds can exhibit potent activity on lipopolysaccharide (LPS)-stimulated macrophages, leading to the suppression of pro-inflammatory cytokines. omicsonline.org The mechanism often involves the inhibition of the COX-2 enzyme. omicsonline.org For instance, 6-substituted-3-(5'-chloro-3'-phenyl-1'H-indole-2'yl)-3,4-dihydro-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones, which are structurally related, have demonstrated good anti-inflammatory activity compared to the standard drug indomethacin. researchgate.net Additionally, 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, another related heterocyclic compound, has also shown anti-inflammatory effects. nih.gov

The broader class of 2-phenylindole derivatives has been noted for its promising anti-inflammatory activity, which is a key factor in many chronic conditions. omicsonline.org Some related compounds have also been investigated for their ability to act as complement inhibitors, which play a role in the immune response. google.com

Antioxidant and Antimicrobial Activity Mechanisms

The indole (B1671886) moiety itself is recognized for its radical scavenging properties, contributing to the antioxidant activity of its derivatives. omicsonline.org The 2-phenylindole structure, in particular, has been found to have significant antioxidant potential. omicsonline.org

In terms of antimicrobial effects, 2-phenylindole derivatives have been evaluated for their antibacterial properties. omicsonline.org For example, a range of 2-phenylindoles with sulfa-substituted groups have been synthesized and tested for their antibacterial efficacy. omicsonline.org Structurally related 3-phenyl-1H-indoles have been investigated for their antimycobacterial activity, showing potential as inhibitors of Mycobacterium tuberculosis growth. mdpi.com Other heterocyclic systems containing the 4-chlorophenyl group, such as certain pyrazole (B372694) derivatives, have also exhibited antimicrobial and antifungal activities. nih.gov

Anthelmintic and Analgesic Mechanistic Research

Research into the analgesic properties of compounds related to this compound has shown promising results. For instance, certain 6-substituted-3-(5'-chloro-3'-phenyl-1'H-indole-2'yl) derivatives have exhibited good analgesic activity in comparison to the standard drug analgin. researchgate.net The mechanism of action for the analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of prostaglandin (B15479496) synthesis, which is a common pathway for many indole derivatives. omicsonline.orgmdpi.com Other related heterocyclic compounds, such as 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, have also been shown to possess significant local analgesic activity without central nervous system involvement. nih.gov

While direct anthelmintic research on this specific indole is not widely published, the broader class of heterocyclic compounds is a source of interest for developing new anthelmintic agents.

Structure Activity Relationship Sar and Advanced Molecular Design for Indole Based Chemical Compounds

Systematic Variation of Substituents and Their Impact on the Biological Profile

Systematic modification of the 2,3-diarylindole core has been a key strategy to explore and optimize biological activities, including anticoccidial and anti-inflammatory effects. The nature and position of substituents on the phenyl rings and the indole (B1671886) nucleus play a crucial role in modulating the pharmacological profile.

For instance, in the context of anticoccidial activity, novel 2,3-diarylindoles with an amine substituent at the indole 5- and 6-positions have been synthesized and evaluated. nih.govresearchgate.net These studies revealed that such substitutions can lead to subnanomolar in vitro activity and broad-spectrum in vivo potency against Eimeria parasites, which is achieved through the inhibition of a parasite-specific cGMP-dependent protein kinase (PKG). researchgate.net

In the pursuit of anti-inflammatory agents, a series of 2,3-diarylindoles have been investigated as cyclooxygenase-2 (COX-2) inhibitors. nih.govbenthamdirect.com The variation of substituents on the phenyl rings at the 2- and 3-positions has a significant impact on their inhibitory potency. For example, the presence of a p-sulfonamide or a p-methanesulfonyl group on one of the phenyl rings is a common feature in many selective COX-2 inhibitors.

The substitution on the 3-phenyl ring is particularly important. A study on 2,3-diarylindoles as COX-2 inhibitors highlighted that para-substituted 3-phenyl compounds showed improved inhibitory activity. nih.govbenthamdirect.com The specific nature of the substituent at the para-position of the 3-phenyl ring can influence the binding affinity to the active site of the COX-2 enzyme. In the case of 3-(4-chlorophenyl)-2-phenyl-1H-indole, the chlorine atom at the para-position of the 3-phenyl ring is a key feature. The introduction of a chlorine atom can influence the molecule's electronic properties and its ability to interact with the target protein. eurochlor.org

The following table summarizes the impact of substituent variations on the biological activity of 2,3-diarylindole derivatives based on published research findings.

| Scaffold | Substituent Variation | Position of Variation | Observed Impact on Biological Activity | Target |

| 2,3-Diarylindole | Amine group | Indole C5/C6 | Increased anticoccidial potency nih.govresearchgate.net | Eimeria cGMP-dependent protein kinase researchgate.net |

| 2,3-Diarylindole | Sulfonamide/Methanesulfonyl | Phenyl C4 | Enhanced COX-2 inhibitory activity | COX-2 |

| 2,3-Diarylindole | Various substituents | 3-Phenyl (para-position) | Modulation of COX-2 inhibitory activity nih.govbenthamdirect.com | COX-2 |

| 2,3-Diarylindole | Chlorine atom | 3-Phenyl (para-position) | Influences electronic properties and target interaction eurochlor.org | Various |

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design, leveraging computational and structural biology approaches, has been instrumental in refining the properties of 2,3-diarylindole derivatives. nih.gov Molecular docking simulations, for example, have provided valuable insights into the binding modes of these compounds within the active sites of their biological targets, thereby guiding the design of more potent and selective inhibitors.

In the context of COX-2 inhibition, molecular docking studies of a series of 2,3-diarylindoles have elucidated key interactions responsible for their inhibitory activity. nih.govbenthamdirect.com These studies revealed that residues such as Gly526 and Phe381 are important for improving the inhibitory activity of para-substituted 3-phenyl compounds. nih.govbenthamdirect.com Furthermore, Arg120 was identified as a crucial residue for COX-2 inhibition, as it can form a π-cation interaction with the ligand. nih.govbenthamdirect.com The flexibility of certain regions within the COX-2 active site allows for the accommodation of 5-substituted indole ring compounds. nih.govbenthamdirect.com

These structural insights are invaluable for the rational design of new analogs of this compound with improved COX-2 inhibitory potency and selectivity. For instance, modifications can be introduced to enhance the interactions with the key amino acid residues identified in the docking studies. This could involve the introduction of specific functional groups that can form stronger hydrogen bonds or hydrophobic interactions.

A key aspect of rational design is the optimization of the physicochemical properties of the lead compound to improve its drug-like characteristics. This includes modulating properties like solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy.

The table below outlines some rational design strategies that have been applied to the 2,3-diarylindole scaffold.

| Design Strategy | Methodology | Objective | Key Findings/Outcomes |

| Structure-Based Drug Design (SBDD) | Molecular Docking Simulations | Enhance COX-2 Inhibition | Identification of key amino acid residues (Gly526, Phe381, Arg120) for improved binding affinity. nih.govbenthamdirect.com |

| Ligand-Based Drug Design (LBDD) | Pharmacophore Modeling | Identify Novel Scaffolds | Development of pharmacophore models to guide the search for new compounds with similar activity profiles. |

| Substituent Modification | Chemical Synthesis | Improve Potency and Selectivity | Introduction of specific functional groups to optimize interactions with the target's active site. |

| Physicochemical Property Optimization | Computational Prediction and Experimental Validation | Enhance Drug-like Properties | Modification of the lead structure to improve solubility, permeability, and metabolic stability. |

Insights into Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netdovepress.com For the 2,3-diarylindole class of compounds, pharmacophore models can be developed based on the structures of known active molecules (ligand-based) or from the structure of the biological target's active site (structure-based). dovepress.com

A pharmacophore model for a 2,3-diarylindole-based inhibitor would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and orientations from each other. researchgate.netdovepress.com For instance, the indole NH group can act as a hydrogen bond donor, while the aryl rings at the 2- and 3-positions contribute to hydrophobic and aromatic interactions.

Once a pharmacophore model is established, it can be used for several lead optimization purposes:

Virtual Screening: To search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. dovepress.com

Scaffold Hopping: To identify new chemical scaffolds that can present the key pharmacophoric features in the correct spatial arrangement, leading to the discovery of compounds with different core structures but similar activity.

SAR Elucidation: To better understand the structure-activity relationships by visualizing the key interaction points and guiding the design of more potent analogs.

The development of a pharmacophore model for 2,3-diarylindole-based COX-2 inhibitors, for example, would likely highlight the importance of a hydrophobic group corresponding to the 2-phenyl ring, another hydrophobic/aromatic group for the 3-(4-chlorophenyl) ring, and a hydrogen bond donor feature from the indole NH. The specific position of the chlorine atom in this compound would also be a critical feature in a refined pharmacophore model, potentially contributing to a specific hydrophobic or electronic interaction within the target's binding pocket.

The table below presents a hypothetical pharmacophore model for a 2,3-diarylindole derivative targeting an enzyme like COX-2, based on the general understanding of inhibitor binding.

| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound | Putative Interaction with Target |

| Hydrogen Bond Donor | Indole N-H | Interaction with a backbone carbonyl or acidic residue in the active site. |

| Aromatic/Hydrophobic Region 1 | 2-Phenyl ring | π-π stacking or hydrophobic interactions with aromatic/hydrophobic residues. |

| Aromatic/Hydrophobic Region 2 | 3-(4-chlorophenyl) ring | Hydrophobic interactions, with the chlorine atom potentially occupying a specific sub-pocket. |

| Halogen Bond Acceptor (potential) | Chlorine atom on the 3-phenyl ring | Interaction with an electron-deficient site in the protein. |

Future Directions and Emerging Research Opportunities in the Field of 3 4 Chlorophenyl 2 Phenyl 1h Indole Chemistry

Integration of Interdisciplinary Methodologies for Comprehensive Analysis

The future of research on 3-(4-chlorophenyl)-2-phenyl-1H-indole and its derivatives lies in the convergence of multiple scientific disciplines. A holistic understanding of these molecules, from their fundamental properties to their biological effects, necessitates an integrated approach.

Computational and Experimental Synergy: The synergy between computational modeling and experimental validation is paramount. Molecular docking simulations, for instance, have been instrumental in understanding the structure-activity relationships (SAR) of 2,3-diarylindoles as COX-2 inhibitors. benthamdirect.comnih.gov These computational methods can predict binding affinities and modes of interaction, which can then be confirmed and refined through experimental assays. benthamdirect.comnih.gov Future research will likely see an increased use of quantum chemical calculations to determine electronic properties like HOMO and LUMO orbitals and electrostatic potential, providing deeper insights into the reactivity and interaction of these molecules. nih.govmdpi.com

Advanced Spectroscopic and Crystallographic Techniques: X-ray crystallography remains a gold standard for elucidating the three-dimensional structure of molecules. nih.govmdpi.comnih.gov Such studies on this compound analogues can reveal crucial details about the torsion angles between the phenyl rings and the indole (B1671886) core, which can significantly influence receptor binding. nih.gov Combining these experimental data with computational tools like Hirshfeld surface analysis can provide a detailed picture of intermolecular interactions. nih.govmdpi.com

Deeper Elucidation of Complex Molecular Mechanisms

While the biological activities of this compound derivatives are known, a more profound understanding of their molecular mechanisms of action is a critical area for future investigation.

Target Identification and Validation: A key challenge and opportunity is the precise identification of the molecular targets through which these compounds exert their effects. While some 2,3-diarylindoles are known to inhibit enzymes like COX-2 or interact with receptors such as the estrogen receptor, the full spectrum of their targets is likely broader. benthamdirect.comnih.govnih.gov Techniques such as chemical proteomics and affinity-based probes can be employed to identify novel binding partners.

Understanding Cellular Pathways: Beyond target binding, future research must focus on the downstream cellular signaling pathways modulated by these compounds. For example, a synthetic 2,3-diarylindole has been shown to induce G2/M cell cycle arrest and destabilize microtubules in lung cancer cells. nih.gov Further studies are needed to unravel the intricate network of protein-protein interactions and signaling cascades that lead to these cellular outcomes. This includes investigating effects on key regulatory proteins, such as caspases and cyclins, to understand their role in apoptosis and cell cycle control. nih.gov

Development of Multi-Targeted Agents for Polypharmacology

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer. The this compound scaffold is well-suited for the development of such multi-targeted agents or polypharmacology.

Scaffold for Diverse Biological Activities: The 2,3-diarylindole framework has been shown to exhibit a remarkable diversity of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. benthamdirect.comnih.govnih.govmdpi.com This inherent promiscuity can be harnessed to design single molecules that modulate multiple pathological processes simultaneously. For instance, a compound that inhibits both COX-2 and tubulin polymerization could offer a synergistic anticancer effect. benthamdirect.comnih.govnih.gov

Rational Design of Multi-Target Ligands: The development of multi-targeted agents requires a sophisticated design strategy. By analyzing the structural requirements for binding to different targets, medicinal chemists can introduce specific functional groups onto the this compound core to achieve the desired polypharmacological profile. For example, the addition of a side chain with a basic nitrogen atom has been explored to target serotonin (B10506) receptors. The strategic placement of substituents on the phenyl rings can also be used to fine-tune the activity against different targets. nih.gov

Addressing Synthetic Challenges and Advancing Sustainable Methodologies

The synthesis of this compound and its derivatives presents both challenges and opportunities for innovation, particularly in the realm of green and sustainable chemistry.

Greener Synthetic Routes: Traditional methods for indole synthesis often rely on harsh reagents and high temperatures. nih.govwordpress.comyoutube.comskpharmteco.com There is a growing emphasis on developing more environmentally friendly approaches. nih.govwordpress.com This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. benthamdirect.com Mechanochemical methods, such as ball milling, offer a solvent-free alternative for certain synthetic steps. researchgate.net

Table of Research Findings for 2,3-Diarylindole Derivatives

| Compound Class | Biological Target/Activity | Key Findings |

| 2,3-Diarylindenes/-indenones | Estrogen Receptor | Higher binding affinity for indenones; hydroxyl substitution effects vary. nih.gov |

| 2,3-Diarylindoles | COX-2 Inhibition | Para-substitution on the 3-phenyl group and interactions with Gly 526, Phe 381, and Arg 120 are important for activity. benthamdirect.comnih.gov |

| Substituted Indoles | GluK1/GluK2 Receptor Antagonism | Non-competitive antagonism with potential for neuroprotective applications. nih.govmdpi.com |

| Synthetic 2,3-Diarylindole | Tubulin Polymerization Inhibition | Induces G2/M cell cycle arrest by destabilizing microtubules. nih.gov |

Q & A

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-2-phenyl-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. Key approaches include:

-

Palladium/Rhodium-mediated methodologies : These enable selective electrophilic substitution on indole precursors. For example, Suzuki-Miyaura coupling can introduce aryl/chlorophenyl groups at specific positions .

-

Multi-step protocols : Starting from aniline derivatives, cyclization reactions using catalysts like Pd(OAc)₂ or RhCl₃ yield the indole core, followed by functionalization (e.g., chlorophenyl addition via Ullmann coupling) .

-

Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (2–5 mol%). Monitoring by TLC/LC-MS ensures intermediate stability .

- Table 1: Representative Synthesis Methods

| Method | Catalysts/Reagents | Yield (%) | Key Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 75–85 | |

| Cyclization of anilines | RhCl₃, CuI | 60–70 | |

| Electrophilic addition | AlCl₃, 4-chlorobenzoyl chloride | 80–90 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3419 cm⁻¹ for indole, C–Cl stretch at ~740 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular mass (e.g., [M+Na]⁺ calculated: 356.1621; observed: 356.1622) .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.6–7.4 ppm for indole and chlorophenyl groups) and confirms regiochemistry .

- X-ray Crystallography : Resolves crystal packing and torsion angles using SHELX-97 (R factor < 0.05) .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. Validate using R factors (e.g., R₁ = 0.049, wR₂ = 0.171) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions (e.g., DFT) be resolved?

- Methodological Answer :

- Benchmarking : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-311++G(d,p) basis set). Discrepancies may arise from solvent effects or conformational flexibility .

- Wavefunction Analysis : Use Multiwfn to map electrostatic potential (ESP) or electron localization function (ELF), identifying regions of electron density mismatch .

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational changes .

Q. What strategies are effective for analyzing noncovalent interactions in molecular complexes of this compound?

- Methodological Answer :

- NCI (Noncovalent Interaction) Plots : Generate via Multiwfn or VMD using promolecular density. Regions of hydrogen bonding (blue), steric clashes (red), and van der Waals interactions (green) are visualized .

- Docking Studies : Use AutoDock4 with flexible side chains to model ligand-receptor interactions. Adjust grid parameters (e.g., 60 × 60 × 60 Å) to capture binding pockets .

Q. How can molecular docking studies be optimized to predict bioactivity against targets like kinases or GPCRs?

- Methodological Answer :

- Receptor Flexibility : In AutoDockTools, enable side-chain rotamers for residues within 5 Å of the binding site .

- Scoring Function Validation : Cross-validate docking poses with MM-GBSA free-energy calculations (e.g., using AMBER).

- Consensus Docking : Combine results from AutoDock4, Glide, and GOLD to reduce false positives .

Q. How should researchers address discrepancies in structure-activity relationship (SAR) data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate SAR data from multiple studies (e.g., substituent effects at the 2-phenyl vs. 4-chlorophenyl positions) .

- QSAR Modeling : Develop 2D/3D-QSAR models using MOE or Schrödinger to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

- Experimental Validation : Resynthesize conflicting derivatives and re-test under standardized assay conditions (e.g., fixed IC₅₀ protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.